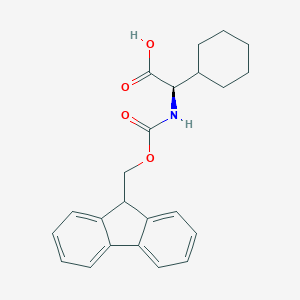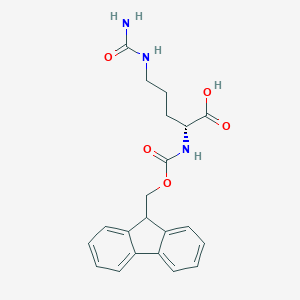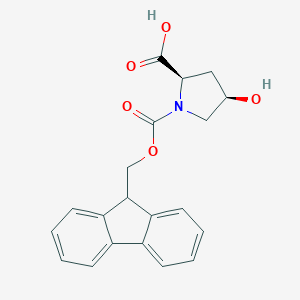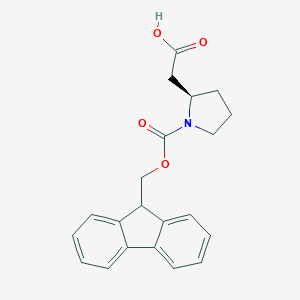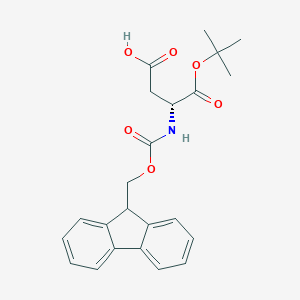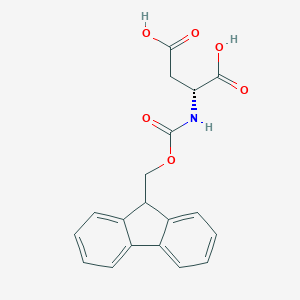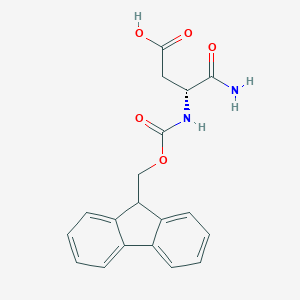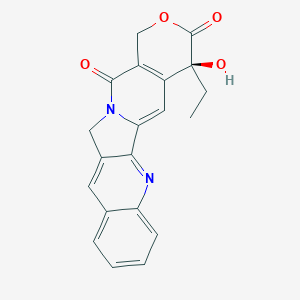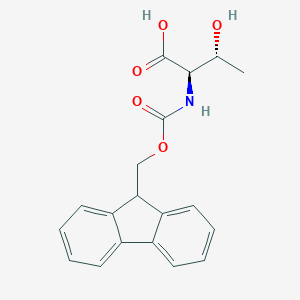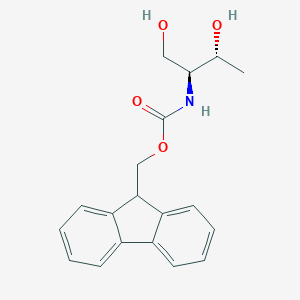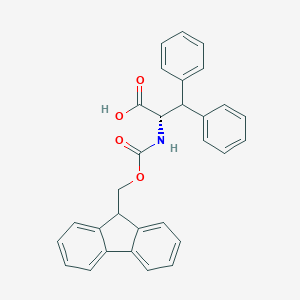
Fmoc-L-3,3-Diphenylalanin
Übersicht
Beschreibung
Fmoc-3,3-diphenyl-L-alanine is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to form stable hydrogels and its self-assembling properties. The presence of two phenyl groups enhances its hydrophobic interactions, making it a valuable building block in various applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-3,3-diphenyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel materials.
Biology: Employed in the study of protein-protein interactions and the design of biomimetic materials.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of hydrogels and other advanced materials.
Wirkmechanismus
Target of Action
Fmoc-L-3,3-Diphenylalanine primarily targets the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble into these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is induced by either lowering the pH of an aqueous solution of Fmoc-L-3,3-Diphenylalanine or by the addition of water to a solution of the compound in a solvent such as DMSO . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-3,3-Diphenylalanine is the formation of hydrogels . The compound’s ability to self-assemble into hydrogels impacts various biomedical applications, including tissue engineering, drug delivery, and catalysis .
Result of Action
The primary result of Fmoc-L-3,3-Diphenylalanine’s action is the formation of mechanically rigid hydrogels . These hydrogels have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . The compound’s action also supports Chinese Hamster Ovarian (CHO) cell adhesion .
Action Environment
The action of Fmoc-L-3,3-Diphenylalanine is influenced by various environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .
Biochemische Analyse
Biochemical Properties
Fmoc-L-3,3-Diphenylalanine plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the experimental conditions used during the preparation . The compound’s structural properties, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on these conditions .
Cellular Effects
Fmoc-L-3,3-Diphenylalanine has notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to support Chinese Hamster Ovarian (CHO) cell adhesion .
Molecular Mechanism
At the molecular level, Fmoc-L-3,3-Diphenylalanine exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogels is due to its capability to self-assemble under physiological conditions .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-3,3-Diphenylalanine can change in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-L-3,3-Diphenylalanine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-L-3,3-Diphenylalanine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Fmoc-L-3,3-Diphenylalanine is transported and distributed in a manner that depends on various factors . These include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,3-diphenyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-3,3-Diphenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of Fmoc-3,3-diphenyl-L-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3,3-diphenyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated phenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the additional phenyl group, resulting in different self-assembly properties.
Fmoc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring, leading to different chemical reactivity and applications.
Fmoc-L-Tryptophan: Contains an indole ring, which affects its hydrophobic interactions and self-assembly behavior.
Uniqueness
Fmoc-3,3-diphenyl-L-alanine is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and self-assembly properties. This makes it particularly useful in the formation of stable hydrogels and advanced materials for various applications.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942192 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201484-50-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-beta -phenyl-Phe-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




